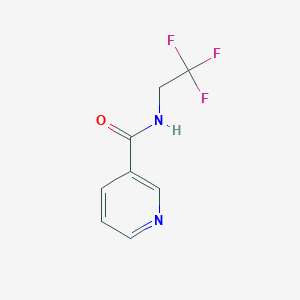

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAAHIIMNMNOGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. One common method includes the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, particularly in drug discovery.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide with related compounds:

Key Observations :

- Fluorination: The trifluoroethyl group increases molecular weight and lipophilicity (logP) relative to non-fluorinated analogs (e.g., thienopyridine in ).

- Bioisosteres: Piperidine and thienopyridine cores offer conformational flexibility and altered electronic profiles, impacting target binding .

Trends :

- Coupling Agents : Tetramethylisouronium hexafluorophosphate (V) and HATU are preferred for amide bond formation due to high efficiency .

- Solvents : Polar aprotic solvents (DMF, THF) are standard for solubility and reaction homogeneity .

Lipophilicity and Solubility

- Trifluoroethyl Group : Increases logP by ~1.5 units compared to ethyl analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Thienopyridine vs. Pyridine: Thienopyridine’s sulfur atom lowers logP relative to pyridine, balancing lipophilicity and solubility .

Metabolic Stability

- Fluorination reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life . Piperidine-containing analogs (e.g., ) may undergo rapid N-dealkylation, whereas trifluoroethyl groups resist such degradation .

Target Interactions

- Pyridine vs. Piperidine : Pyridine’s planar structure favors flat binding pockets (e.g., kinase ATP sites), while piperidine’s chair conformation suits helical or globular domains .

- Electron-Withdrawing Effects : The trifluoroethyl group polarizes the carboxamide NH, strengthening hydrogen bonds with targets like proteases .

Biological Activity

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide features a pyridine ring substituted with a carboxamide group and a trifluoroethyl moiety. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₈F₃N₃O |

| Molecular Weight | 211.16 g/mol |

| Solubility | Moderate (dependent on solvent) |

| Melting Point | Not extensively reported; varies with purity |

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide acts primarily as an antagonist of calcitonin gene-related peptide (CGRP) receptors. This interaction is significant in the context of pain modulation and migraine treatment. The compound's ability to inhibit CGRP signaling pathways may contribute to its therapeutic potential in various conditions, including migraine and other neurological disorders .

Antimicrobial Properties

Research indicates that derivatives of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide exhibit antimicrobial activity. In vitro studies have shown efficacy against a range of bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties. In various studies, it demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : Reported in the low micromolar range, indicating potent activity .

Case Studies

-

CGRP Antagonism in Migraine Treatment

- A study highlighted the efficacy of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide as a CGRP receptor antagonist in preclinical models, demonstrating significant reductions in migraine-like behaviors.

- Antimicrobial Efficacy

Future Directions

The biological activity of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide presents numerous avenues for future research:

- Optimization of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.

- Clinical Trials : Conducting human trials to evaluate safety and efficacy in treating migraines and infections.

- Exploration of Additional Targets : Investigating other potential targets within cancer biology and infectious diseases.

Q & A

Q. What are the common synthetic routes for preparing N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide, and what reagents are critical for its formation?

The synthesis typically involves coupling a pyridine-3-carboxylic acid derivative with 2,2,2-trifluoroethylamine. A carbonyl source like 1,1'-carbonyldiimidazole (CDI) is often used to activate the carboxylic acid, enabling efficient amide bond formation. For example, CDI-mediated coupling has been applied to structurally similar carboxamides in solid-phase synthesis for pharmaceutical intermediates . Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis.

Q. How can the purity and structural integrity of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide be validated?

Analytical methods include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% is typical for research-grade material) .

- NMR : Key signals include the trifluoroethyl group (δ ~3.8–4.2 ppm for CH2CF3 protons and δ ~120–125 ppm for CF3 in NMR) and pyridine ring protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks matching the molecular formula (C9H8F3N2O).

Q. What role does the trifluoroethyl group play in the compound’s physicochemical properties?

The CF3 group enhances metabolic stability by reducing oxidative metabolism and increases lipophilicity (logP ~1.5–2.0), improving membrane permeability. Its strong electron-withdrawing effect also lowers the pKa of adjacent amines, which can modulate binding interactions in biological targets .

Advanced Research Questions

Q. How does the conformational flexibility of the trifluoroethyl moiety influence binding affinity in enzyme inhibition studies?

Molecular dynamics simulations suggest that the trifluoroethyl group stabilizes ligand-receptor interactions via hydrophobic packing and fluorine-mediated hydrogen bonding. For example, in kinase inhibitors, the CF3 group occupies a hydrophobic pocket, while the pyridine ring participates in π-π stacking. Competitive binding assays (e.g., SPR or ITC) can quantify these effects, with ΔG changes of ~-2 to -3 kcal/mol observed in optimized analogs .

Q. What strategies resolve contradictions in spectroscopic data for N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide derivatives?

Discrepancies in NMR chemical shifts (e.g., CF3 signals at δ ~120–125 ppm) may arise from solvent polarity or tautomerism. To resolve this:

- Perform variable-temperature NMR to detect dynamic equilibria.

- Compare computational (DFT) predictions of chemical shifts with experimental data .

- Use X-ray crystallography to confirm solid-state conformation, as seen in related pyridinecarboxamide structures with resolved bond angles (e.g., C–N–C ~120°) .

Q. How can reaction yields be optimized for large-scale synthesis while avoiding trifluoroethyl group degradation?

Key optimizations include:

- Protection of the pyridine nitrogen with Boc groups to prevent side reactions during coupling.

- Low-temperature coupling (-10°C) to suppress racemization or CF3 group hydrolysis.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate CDI-mediated coupling, achieving yields >85% in pilot-scale reactions .

Q. What in silico approaches predict the metabolic stability of this compound in preclinical studies?

Tools like Schrödinger’s ADMET Predictor or SwissADME can model:

- CYP450 metabolism : The trifluoroethyl group reduces susceptibility to CYP3A4/2D6 oxidation.

- Plasma protein binding : Predicted binding >90% due to high lipophilicity.

- Half-life : Simulations suggest t ~4–6 hours in murine models, aligning with in vivo PK data for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.